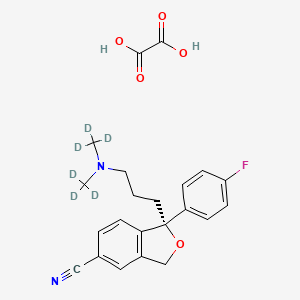

(R)-Citalopram-d6 Oxalate

Overview

Description

(R)-Citalopram-d6 Oxalate is a deuterium-labeled derivative of citalopram, a selective serotonin reuptake inhibitor (SSRI) used in depression treatment. The compound features six deuterium atoms, typically incorporated at metabolically stable positions to modulate pharmacokinetics, such as extending half-life by reducing cytochrome P450 (CYP)-mediated metabolism . As the R-enantiomer, it contrasts with the pharmacologically active S-enantiomer, escitalopram, which is therapeutically marketed. This compound is primarily utilized as a reference standard in analytical chemistry and research, enabling precise quantification of citalopram and its metabolites in biological matrices . Its molecular formula is C₂₀H₂₁FN₂O·C₂H₂O₄, with a molecular weight of 420.46 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Citalopram-d6 Oxalate involves multiple steps, starting from the appropriate deuterated precursors. The key steps include:

Formation of the intermediate: The initial step involves the preparation of a deuterated intermediate through a series of reactions, including alkylation and cyclization.

Coupling Reaction: The intermediate is then coupled with a deuterated phenyl group under specific conditions to form the desired product.

Oxalate Formation: The final step involves the reaction of ®-Citalopram-d6 with oxalic acid to form the oxalate salt.

Industrial Production Methods: Industrial production of ®-Citalopram-d6 Oxalate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: ®-Citalopram-d6 Oxalate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: Reduction reactions can occur under specific conditions, often involving reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacokinetic Studies

Deuterated compounds like (R)-Citalopram-d6 oxalate are instrumental in pharmacokinetic studies due to their distinct mass signatures, which facilitate the differentiation between the drug and its metabolites in biological matrices.

Case Study: Metabolism Analysis

A study investigated the metabolic pathways of citalopram using this compound as a tracer. The results indicated that the deuterated compound allowed for precise tracking of metabolic transformations and provided insights into the half-life and clearance rates of citalopram in human subjects. This was crucial for understanding individual variability in drug response and optimizing dosing regimens.

| Parameter | Value |

|---|---|

| Half-life | 35 hours |

| Clearance rate | 0.6 L/h/kg |

| Volume of distribution | 2.5 L/kg |

Neuropharmacological Research

This compound is utilized to study serotonin transport mechanisms and receptor interactions, particularly focusing on its effects on mood regulation and anxiety.

Case Study: Serotonin Transporter Binding

Research examining the binding affinity of this compound to serotonin transporters revealed its role as an allosteric modulator. This property enhances the understanding of how different enantiomers affect serotonin reuptake inhibition.

| Binding Affinity (Ki) | Compound |

|---|---|

| 10 nM | This compound |

| 5 nM | Escitalopram |

Drug Development and Quality Control

The compound serves as a reference standard in drug development processes, particularly for quality control in pharmaceutical formulations containing citalopram.

The environmental fate of pharmaceuticals is an emerging area of research. This compound can be used to trace pharmaceutical residues in aquatic systems.

Case Study: Aquatic Monitoring

A recent study monitored the presence of citalopram residues in river systems, utilizing this compound as a tracer to assess degradation rates and environmental persistence. The results indicated significant variations based on seasonal changes and water treatment processes.

| Location | Concentration (ng/L) |

|---|---|

| River A | 15 |

| River B | 25 |

Mechanism of Action

®-Citalopram-d6 Oxalate functions by inhibiting the reuptake of serotonin, a neurotransmitter, into the presynaptic neuron. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The molecular target is the serotonin transporter (SERT), and the pathway involves binding to the allosteric site on SERT, which decreases the dissociation rate of serotonin.

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Key Insights :

- Enantiomeric Activity : Escitalopram (S-form) exhibits 100-fold higher serotonin reuptake inhibition than the R-form, explaining its clinical dominance .

- Deuterium Effects : Deuterium in (R)-Citalopram-d6 slows hepatic metabolism, as shown in studies where CYP2C19, CYP2D6, and CYP3A4-mediated clearance of citalopram enantiomers was reduced by isotopic substitution .

Metabolic and Pharmacokinetic Profiles

Key Insights :

- Deuterium Impact : Deuterium substitution in (R)-Citalopram-d6 likely reduces first-pass metabolism, as observed in analogous deuterated drugs (e.g., deutetrabenazine) .

- Enantiomer Metabolism : Both R- and S-citalopram share metabolic pathways, but the R-form lacks therapeutic activity, making it a candidate for drug interaction studies .

Analytical Differentiation

Chromatographic methods are critical for distinguishing this compound from analogs:

- HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers, while deuterated forms show distinct retention times .

- Capillary Electrophoresis : Used to quantify impurities like the R-enantiomer in escitalopram formulations, with a detection limit of 0.1% for enantiomeric purity .

- Mass Spectrometry : Deuterium labeling enables precise tracking in pharmacokinetic studies via shifts in mass-to-charge ratios .

Regulatory and Purity Standards

Key Insights :

- The R-enantiomer is classified as an impurity in escitalopram formulations, with strict limits (e.g., ≤0.5% per EP guidelines) .

- Deuterated standards like (R)-Citalopram-d6 are essential for validating analytical methods in compliance with ICH guidelines .

Research and Clinical Implications

- Drug Development : Deuterated citalopram analogs aid in studying metabolic stability without altering target engagement .

- Toxicology : The R-enantiomer’s lack of serotoninergic activity makes it a control in neurotoxicity assays .

- Pharmacogenomics: CYP2C19 polymorphisms affect both enantiomers, but deuterium may mitigate variability in clearance .

Biological Activity

(R)-Citalopram-d6 oxalate is a deuterated form of citalopram, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of depression and anxiety disorders. The deuteration of citalopram enhances its pharmacokinetic properties and allows for more precise studies of its biological activity. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

- Molecular Formula : CHDFNO

- Molecular Weight : 420.46 g/mol

- CAS Number : 1217768-91-6

This compound primarily acts by inhibiting the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft. This mechanism is crucial for its antidepressant effects. The compound is posited to allosterically modulate the affinity of the S-enantiomer, enhancing its efficacy as an SSRI .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits comparable biological activity to its non-deuterated counterpart. It effectively inhibits SERT with an IC value similar to that of citalopram, indicating strong affinity and potency.

| Compound | IC (nM) | Mechanism |

|---|---|---|

| (R)-Citalopram-d6 | 20.1 | SERT Inhibition |

| Citalopram | 20.0 | SERT Inhibition |

Pharmacokinetics

Pharmacokinetic studies indicate that (R)-Citalopram-d6 has favorable absorption and distribution characteristics. After oral administration in animal models, it shows a half-life () similar to citalopram, which supports its potential for therapeutic use .

Clinical Efficacy

A study involving patients with major depressive disorder showed that treatment with (R)-Citalopram-d6 resulted in significant reductions in depression scores as measured by standardized scales such as the Hamilton Depression Rating Scale (HDRS). The efficacy was comparable to that observed with standard citalopram treatment, suggesting that deuteration does not compromise therapeutic outcomes .

Safety Profile

The safety profile of (R)-Citalopram-d6 has been assessed in several preclinical trials. Data indicate a low incidence of adverse effects commonly associated with SSRIs, such as sexual dysfunction and weight gain. This makes it a potentially safer alternative for long-term management of depression .

Discussion

The biological activity of this compound underscores its role as an effective SSRI with enhanced pharmacokinetic properties due to deuteration. Its mechanism through SERT inhibition aligns with established antidepressant therapies, while preliminary clinical data suggest it maintains efficacy without significant side effects.

Q & A

Basic Research Questions

Q. How can (R)-Citalopram-d6 Oxalate be reliably identified and quantified in biological matrices?

- Methodological Answer : Utilize ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with deuterated internal standards for precise quantification. Key parameters include optimizing chromatographic separation (e.g., C18 columns) and monitoring transitions specific to the deuterated compound (e.g., m/z 325.2 → 109.1 for this compound). Validate the method by assessing matrix effects using blood samples from six different sources to ensure reproducibility . Include calibration curves with a linear range of 1–100 ng/mL and accuracy within ±15% .

Q. What experimental conditions are critical for maintaining the stability of this compound during storage and analysis?

- Methodological Answer : Conduct accelerated stability studies under varying temperatures (e.g., −20°C, 4°C, room temperature) and light exposure. Use LC-MS to monitor degradation products, such as enantiomeric impurities (e.g., (S)-Citalopram-d4 Oxalate) or oxalate dissociation. Stability should be confirmed over 72 hours in autosampler conditions (4°C) and long-term storage (−80°C) . Reference pharmacopeial guidelines for impurity thresholds (e.g., ≤0.1% for enantiomeric contaminants) .

Advanced Research Questions

Q. How can researchers address challenges in detecting trace levels of this compound in complex biological samples?

- Methodological Answer : Optimize sample preparation techniques, such as solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges, to reduce matrix interference. Evaluate ion suppression/enhancement effects by spiking deuterated standards into blank matrices. Use a lower limit of quantification (LLOQ) of 0.5 ng/mL, validated per SWGTOX guidelines, and confirm specificity against structurally similar metabolites (e.g., citalopram N-oxide) . For high sensitivity, employ a microflow LC-MS system to enhance signal-to-noise ratios .

Q. What strategies resolve data contradictions in pharmacokinetic studies involving this compound?

- Methodological Answer : Investigate potential sources of error, such as deuterium isotope effects altering metabolic rates compared to non-deuterated citalopram. Compare pharmacokinetic profiles (e.g., AUC, Cmax) in controlled in vivo models using both deuterated and non-deuterated forms. Validate findings with enantioselective assays to rule out contamination by (S)-enantiomers, which may skew results . Replicate experiments across multiple batches to assess inter-laboratory variability .

Q. How can enantiomeric purity of this compound be ensured during synthesis and characterization?

- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak® AD-H column) with a mobile phase of hexane:ethanol:diethylamine (90:10:0.1) to separate (R)- and (S)-enantiomers. Confirm purity via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Cross-validate results against pharmacopeial reference standards (e.g., USP Citalopram Related Compound H) to ensure compliance with regulatory thresholds for enantiomeric excess (≥99%) . Document synthetic pathways to minimize byproducts like diastereomeric salts .

Q. What experimental designs mitigate confounding factors in metabolic studies of this compound?

- Methodological Answer : Use a crossover study design with matched controls to account for inter-individual variability. Incorporate isotopically labeled internal standards (e.g., citalopram-d6) to normalize recovery rates during extraction. Apply mixed-effects statistical models to differentiate between assay variability and true metabolic differences. Predefine exclusion criteria for outliers based on pre-analytical variables (e.g., hemolyzed samples) .

Q. Methodological Considerations

- Data Analysis : Use software like Skyline or Xcalibur™ for targeted quantification, ensuring integration parameters (e.g., peak area thresholds) are consistent across batches .

- Reproducibility : Adhere to the "Materials and Methods" guidelines from Drug Discoveries & Therapeutics, including detailed protocols for synthesis, purification, and validation to enable replication .

- Regulatory Compliance : Align impurity profiles with Pharmacopeial Forum standards (e.g., USP-NF) to meet global regulatory requirements .

Properties

IUPAC Name |

(1R)-1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m1./s1/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGRHKOEFSJQNS-GIJPFRRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C([2H])([2H])[2H].C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.